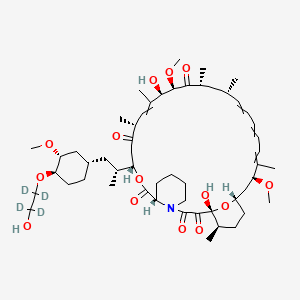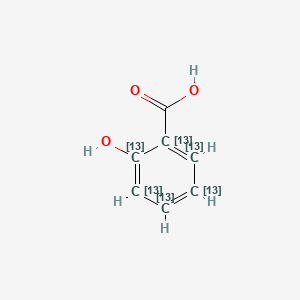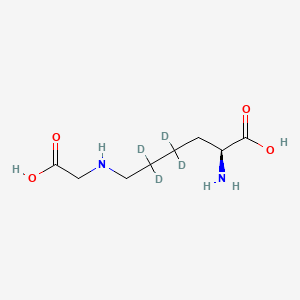
4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride
Übersicht
Beschreibung
“4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride” is a compound related to Ropinirole . It is also known as Ropinirole Related Compound B . The empirical formula of this compound is C16H22N2O2 · HCl .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H22N2O2 · HCl . This indicates that the molecule consists of 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and one chloride atom .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 310.82 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.Wissenschaftliche Forschungsanwendungen
Synthesis of Ellipticine Quinone : A study by Ramkumar and Nagarajan (2014) describes a method to prepare 1-(2-Oxo-2-(pyridin-4-yl)ethyl)indoline-2,3-dione, which can be converted into 2-isonicotinoyl-1H-indole-3-carboxylic acid, a key intermediate for the synthesis of ellipticine quinone (Ramkumar & Nagarajan, 2014).
Formation of Indoline Derivatives : Kollenz (1978) conducted a study on Fischer-Indole Umlagerung reactions with cyclic oxalyl compounds, leading to various indoline derivatives, demonstrating the utility of indoline compounds in organic synthesis (Kollenz, 1978).
Anticancer Applications : Abdel‐Aziz et al. (2013) reported the synthesis of novel indoline-2,3-dione derivatives that showed significant activity against colon cancer and leukemia cell lines, highlighting their potential in anticancer therapy (Abdel‐Aziz et al., 2013).
Corrosion Inhibition : Tribak, Skalli, and Senhaji (2020) explored the use of indoline-2,3-dione derivatives as corrosion inhibitors for mild steel in hydrochloric acid, which is significant for industrial applications (Tribak, Skalli, & Senhaji, 2020).
Antimicrobial Agents : El-Gendy et al. (1995) synthesized quinoxaline derivatives containing indoline-2,3-dione or thiazolidinone residue, which exhibited notable antimicrobial activity against various bacterial species (El-Gendy et al., 1995).
Identification of Impurities in Pharmaceuticals : Sahasrabuddhey et al. (2007) identified impurities in ropinirole hydrochloride, including 4-[2-(diropylamino) ethyl]-1H-indol-2,3-dione hydrochloride, demonstrating the compound's relevance in pharmaceutical quality control (Sahasrabuddhey et al., 2007).
Wirkmechanismus
Target of Action
3-Oxo Ropinirole Hydrochloride, also known as 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride or SKF-96266 hydrochloride, is a non-ergoline dopamine agonist . It has high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It binds with higher affinity to D3 than to D2 or D4 receptor subtypes .
Mode of Action
Biochemical Pathways
By acting on dopamine receptors, it influences the transmission of signals in the brain, which can affect motor function and other processes .
Pharmacokinetics
3-Oxo Ropinirole Hydrochloride is rapidly absorbed after oral administration, reaching peak concentration in approximately 1-2 hours . The bioavailability is approximately 50%, indicating a first-pass effect . The drug is inactivated by metabolism in the liver, and none of the major circulating metabolites have pharmacological activity . The principal metabolic enzyme is the cytochrome P450 (CYP) isoenzyme CYP1A2 . 3-Oxo Ropinirole Hydrochloride shows approximately linear pharmacokinetics when given as single or repeated doses, and is eliminated with a half-life of approximately 6 hours .
Result of Action
The molecular and cellular effects of 3-Oxo Ropinirole Hydrochloride’s action are primarily observed in its ability to alleviate symptoms such as stiffness, tremors, muscle spasms, and poor muscle control associated with conditions like Parkinson’s disease . It has also been found to alleviate damage of human gingival fibroblasts (HGFs) by promoting cell viability, inhibiting cell apoptosis and the levels of IL-1β, IL-18, and TNF-α .
Action Environment
The action, efficacy, and stability of 3-Oxo Ropinirole Hydrochloride can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as the CYP1A2 inhibitor ciprofloxacin, can increase the plasma concentrations of 3-Oxo Ropinirole Hydrochloride . Additionally, the drug’s action may be affected by the patient’s age, gender, and the presence of renal or hepatic impairment
Eigenschaften
IUPAC Name |
4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-3-9-18(10-4-2)11-8-12-6-5-7-13-14(12)15(19)16(20)17-13;/h5-7H,3-4,8-11H2,1-2H3,(H,17,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZLVYBTACOVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176651 | |
| Record name | SKF-96266 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
221264-21-7 | |
| Record name | SKF-96266 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221264217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF-96266 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-96266 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5813P055K0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B563851.png)


![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)
![1-Isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane](/img/structure/B563856.png)
![3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563857.png)





![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione](/img/structure/B563868.png)

